Mass Spectrometric Differentiation vs. Unlabeled Sphinganine
D-erythro-sphinganine-d7 provides a nominal mass shift of +7 Da relative to unlabeled sphinganine (d18:0), enabling baseline mass spectrometric resolution of the internal standard from the endogenous analyte without chromatographic separation. This mass difference is sufficient to avoid isotopic cross-talk between the standard and analyte channels in triple quadrupole MS/MS analysis while remaining small enough to preserve nearly identical physicochemical behavior . In contrast, C17-sphinganine (d17:0), an alternative internal standard, differs from the analyte by a single methylene unit (-14 Da) and exhibits a distinct chromatographic retention time, introducing differential matrix effects that can bias quantification unless extensive method validation is performed for each matrix type [1].
| Evidence Dimension | Nominal mass shift relative to endogenous sphinganine (d18:0) |
|---|---|
| Target Compound Data | +7 Da (seven deuterium atoms replacing seven hydrogens) |
| Comparator Or Baseline | Unlabeled sphinganine (d18:0): 0 Da mass difference (indistinguishable); C17-sphinganine: -14 Da mass difference (chromatographically resolvable structural analog) |
| Quantified Difference | D-erythro-sphinganine-d7: distinguishable by MS alone; C17-sphinganine: requires chromatographic separation |
| Conditions | LC-MS/MS analysis of sphingolipids; nominal mass measurement |
Why This Matters
This +7 Da shift enables simultaneous detection and quantification without chromatographic resolution, a critical advantage for high-throughput sphingolipidomics where co-elution minimizes matrix effect variability.
- [1] Hwang Eui Cho; Barry J. Maurer; C. Patrick Reynolds; Min H. Kang. (n.d.). Chromatographic separation of the diastereomers and C17-D-erythro-sphinganine, an internal standard, was achieved on a Xbridge HILIC column. View Source
